molecular formula C12H11NO5S B051622 4-(4-Methoxybenzoyl)-2-furansulfonamide CAS No. 118993-61-6

4-(4-Methoxybenzoyl)-2-furansulfonamide

Cat. No. B051622
M. Wt: 281.29 g/mol
InChI Key: OIEIIZQFSICKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxybenzoyl)-2-furansulfonamide, also known as MBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBS is a sulfonamide derivative of furan, which is a heterocyclic organic compound. This compound has a molecular formula of C12H11NO5S and a molecular weight of 281.28 g/mol.

Mechanism Of Action

The mechanism of action of 4-(4-Methoxybenzoyl)-2-furansulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 4-(4-Methoxybenzoyl)-2-furansulfonamide leads to a reduction in inflammation and pain.

Biochemical And Physiological Effects

4-(4-Methoxybenzoyl)-2-furansulfonamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. 4-(4-Methoxybenzoyl)-2-furansulfonamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(4-Methoxybenzoyl)-2-furansulfonamide in lab experiments is its high purity and stability. 4-(4-Methoxybenzoyl)-2-furansulfonamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 4-(4-Methoxybenzoyl)-2-furansulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on 4-(4-Methoxybenzoyl)-2-furansulfonamide. One area of interest is the development of 4-(4-Methoxybenzoyl)-2-furansulfonamide-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the investigation of the potential anti-inflammatory and analgesic effects of 4-(4-Methoxybenzoyl)-2-furansulfonamide in human subjects. Additionally, the development of new synthesis methods for 4-(4-Methoxybenzoyl)-2-furansulfonamide may lead to improved yields and purity of the compound.

Synthesis Methods

4-(4-Methoxybenzoyl)-2-furansulfonamide can be synthesized through a multi-step process, starting with the reaction of 4-methoxybenzoyl chloride with furan-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain 4-(4-Methoxybenzoyl)-2-furansulfonamide. This synthesis method has been optimized to yield high purity and high yields of 4-(4-Methoxybenzoyl)-2-furansulfonamide.

Scientific Research Applications

4-(4-Methoxybenzoyl)-2-furansulfonamide has been extensively studied in scientific research for its potential applications in various fields. One of the most significant applications of 4-(4-Methoxybenzoyl)-2-furansulfonamide is in the field of medicine, where it has been shown to exhibit anti-inflammatory and analgesic properties. 4-(4-Methoxybenzoyl)-2-furansulfonamide has also been studied for its potential use as a fluorescent probe for detecting metal ions.

properties

CAS RN

118993-61-6

Product Name

4-(4-Methoxybenzoyl)-2-furansulfonamide

Molecular Formula

C12H11NO5S

Molecular Weight

281.29 g/mol

IUPAC Name

4-(4-methoxybenzoyl)furan-2-sulfonamide

InChI

InChI=1S/C12H11NO5S/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16)

InChI Key

OIEIIZQFSICKJF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N

Origin of Product

United States

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